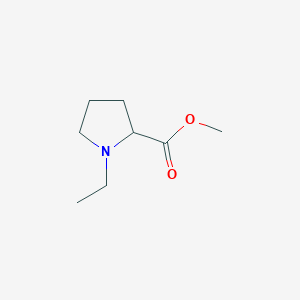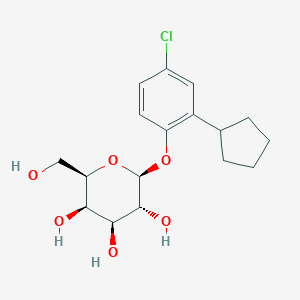
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside” is a chemical compound with intriguing properties . It is used for the selective enrichment of Shigella in the presence of E. coli .
Molecular Structure Analysis
The molecular formula of this compound is C17H23ClO6 . The IUPAC name is (2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . The compound has a molecular weight of 358.8 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.8 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 358.1183161 g/mol and the Monoisotopic Mass is also 358.1183161 g/mol . The Topological Polar Surface Area is 99.4 Ų and it has a Heavy Atom Count of 24 .Aplicaciones Científicas De Investigación
Microbiology: Selective Enrichment of Shigella
This compound is utilized for the selective enrichment of Shigella in the presence of E. coli, which is crucial in microbiological research and clinical diagnostics . The ability to differentiate between these two bacteria is significant because they can cause similar symptoms but require different treatments.
Nonlinear Optical Material Research
Although the search results provided information on a different compound (4-chloro-2-nitroaniline ), it suggests that similar chlorinated organic compounds are being studied for their nonlinear optical (NLO) properties . These properties are essential for applications in optoelectronics, photonics, and laser technology.
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLGSGCPWWFRT-DRRXZNNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside | |
Q & A
Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?
A1: 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.
Q2: How effective is 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside in enriching different Shigella species?
A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



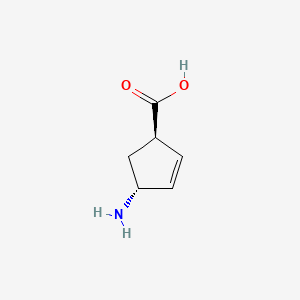
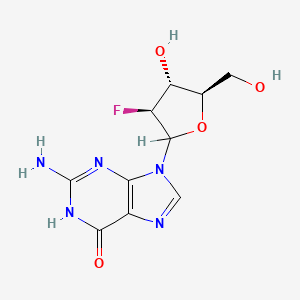

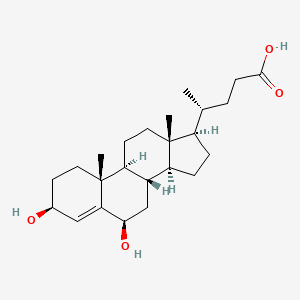
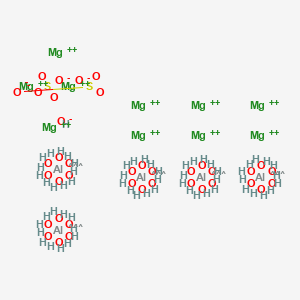
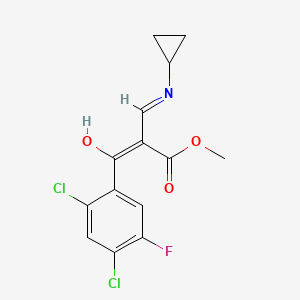
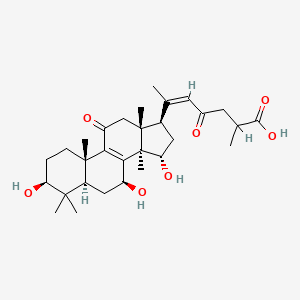
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
